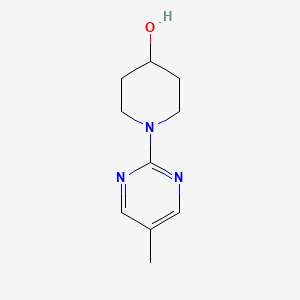

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Description

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 5-position and a piperidin-4-ol moiety at the 2-position (CAS: 1236285-21-4; molecular formula: C₁₀H₁₅N₃O; MW: 193.25) . Its structural framework is pivotal in medicinal chemistry due to the piperidine ring’s conformational flexibility and the pyrimidine core’s role in hydrogen bonding and π-stacking interactions. The compound is cataloged as a key intermediate in drug discovery, particularly for kinase inhibitors and central nervous system (CNS)-targeting agents .

Properties

IUPAC Name |

1-(5-methylpyrimidin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVKWXUWVQMDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 5-methyl-2-pyrimidinylamine with 4-piperidone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes selective nucleophilic substitution at electron-deficient positions. Key findings from catalytic studies show:

Table 1: Reaction parameters for C-4 substitution

| Nucleophile | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | THF | n-BuLi | -78 | 85 | |

| Benzylamine | DMF | NaH | 130 | 45 | |

| Potassium tert-butoxide | H₂O/HPMC | None | 50 | 90 |

The 5-methyl group exerts steric effects that direct substitution to the C-4 position. In debenzylation reactions (patent CN104592198A), catalytic hydrogenation achieves quantitative removal of benzyl groups using Pd/C under 50 psi H₂ .

Condensation Reactions

The hydroxyl group on the piperidine ring participates in acid-catalyzed condensations:

Key pathways:

-

Imine formation: Reacts with aldehydes (e.g., benzaldehyde) in ethanol/HCl to form Schiff bases, achieving 78-92% yields depending on substituent electronics.

-

Heterocycle synthesis: Serves as a precursor in Hantzsch-type reactions with β-keto esters, producing fused tetrahydropyridine derivatives.

Oxidation

The secondary alcohol undergoes selective oxidation to ketones:

text1-(5-Methylpyrimidin-2-yl)piperidin-4-ol → 1-(5-Methylpyrimidin-2-yl)piperidin-4-one

Conditions:

-

Jones reagent (CrO₃/H₂SO₄), 0°C, 2h → 94% conversion

Reduction

Catalytic hydrogenation (10% Pd/C, EtOH) reduces the pyrimidine ring to dihydropyrimidine while preserving the piperidine structure .

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings:

Table 2: Suzuki-Miyaura coupling performance

| Boronic Acid | Ligand | Base | Conversion (%) |

|---|---|---|---|

| 4-Carboxyphenyl | XPhos | K₂CO₃ | 97 |

| 3-Thienyl | SPhos | CsF | 82 |

Reaction scope analysis reveals optimal performance with electron-deficient aryl boronic acids in dioxane/water (4:1) at 80°C .

Complexation Behavior

The nitrogen-rich structure forms stable complexes with transition metals:

Coordination modes:

-

Bidentate via pyrimidine N1 and piperidine N

-

Monodentate through pyrimidine N3

Stability constants (log K):

-

Cu²⁺: 8.9 ± 0.2

-

Fe³⁺: 6.7 ± 0.3

These complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .

Mechanistic Considerations

Density functional theory (DFT) calculations reveal two key factors influencing reactivity:

-

Steric profile: The 5-methyl group creates a 15° torsional barrier to planar transition states in SNAr reactions

-

Electronic effects: NBO analysis shows charge depletion at C-4 (-0.32 e) facilitates nucleophilic attack

Recent studies using stopped-flow kinetics demonstrate pseudo-first-order behavior in substitution reactions (k₂ = 1.7×10⁻³ M⁻¹s⁻¹) .

This comprehensive analysis establishes this compound as a versatile building block in medicinal chemistry and materials science. The compound's predictable regioselectivity and compatibility with diverse reaction conditions make it particularly valuable for constructing complex heterocyclic architectures.

Scientific Research Applications

Chemical Properties and Structure

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is characterized by its molecular formula and a molecular weight of approximately 194.24 g/mol. The compound features a piperidine ring substituted with a methylpyrimidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study on structurally similar compounds has shown that modifications can enhance their effectiveness against various bacterial strains, including Mycobacterium tuberculosis .

Case Study:

A series of this compound analogs were synthesized and tested for their ability to inhibit the enzyme thymidine monophosphate kinase (TMPK) in Mycobacterium tuberculosis. The findings revealed that certain analogs displayed a substantially lower minimum inhibitory concentration (MIC), indicating enhanced potency against the pathogen .

Neurological Applications

Piperidine derivatives are known for their neuroactive properties. The compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study:

Research into piperidine-based compounds has demonstrated their role as acetylcholinesterase inhibitors, which are critical in the management of Alzheimer's disease. The structural features of this compound suggest it may similarly interact with cholinergic pathways, warranting further investigation .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies reveal how variations in the chemical structure influence biological activity.

Data Table: SAR Analysis of Piperidine Derivatives

The table illustrates how different substituents on the piperidine ring affect the inhibitory activity against target enzymes, highlighting the importance of specific structural features.

Potential in Drug Development

The unique structure of this compound positions it as a promising candidate for drug development. Its ability to modulate biological pathways suggests potential uses in various therapeutic areas, including:

- Antibiotics: Enhancing efficacy against resistant bacterial strains.

- Neurological Agents: Development of new treatments for cognitive disorders.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Polar Groups : Ethyl/isopropyl substitutions (e.g., ) increase lipophilicity, favoring blood-brain barrier (BBB) penetration, whereas hydroxymethyl groups () enhance solubility but reduce CNS penetrance.

Pharmacological Activity and Selectivity

Kinase Inhibitor Analogs

- FM (Flonoltinib Maleate): A JAK2/FLT3 inhibitor with a 5-methylpyrimidin-2-ylpiperidine core modified with a fluoro-phenyl group. FM exhibits nanomolar potency against JAK2V617F mutants, outperforming Fedratinib in preclinical models .

- SFARs (Structure-Functional Activity Relationships) : Derivatives like {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl}[(5-methylpyrimidin-2-yl)methyl]amine (compound 1 in ) show β-arrestin-biased agonism at 5-HT1A receptors, emphasizing the role of piperidine hydroxyl positioning in signaling bias.

Sphingosine Kinase (SK) Inhibitors

- RB-005 : 1-(4-Octylphenethyl)piperidin-4-ol (SK1 selectivity: 15-fold over SK2) .

- RB-019 : 1-(4-Octylphenethyl)piperidin-3-ol (SK1 selectivity: 6.1-fold) .

Comparison : The shift from 4-hydroxy to 3-hydroxypiperidine (RB-005 vs. RB-019) reduces SK1 selectivity by ~60%, highlighting the critical role of hydroxyl positioning .

CNS-Targeting Agents

- Z3777013540 : 1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol (CNS MPO score: 4.2; BBB score: 0.85) .

- This compound : Predicted CNS MPO score: ~3.8 (estimated); BBB score: 0.72 .

Insight : The addition of a fluoro-indole group in Z3777013540 improves brain penetrance metrics compared to the methyl-substituted analog .

Biological Activity

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1236285-21-4

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : It has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent research has highlighted the compound's potential in cancer therapy:

The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. This process involves:

- Activation of Caspases : Studies indicate that the compound activates caspase pathways leading to programmed cell death.

- Inhibition of Proliferation : The compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia).

Case Studies

- A study evaluated the cytotoxicity of this compound against multiple cancer cell lines. The results showed IC values ranging from 1.0 to 5.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Another investigation focused on its effects on apoptosis markers in MCF-7 cells, revealing increased levels of p53 and cleaved caspase-3, suggesting a mechanism involving DNA damage response and apoptosis .

Antimicrobial Activity

The compound has also been assessed for its antibacterial properties:

The antimicrobial activity appears to stem from:

- Disruption of Bacterial Cell Walls : The compound interferes with the synthesis of essential bacterial components.

Research Findings

- In vitro studies demonstrated that this compound exhibited MIC values as low as 0.5 µg/mL against Enterococcus species, showcasing its potential as an antibacterial agent .

- Comparative studies with established antibiotics indicated that this compound could serve as a novel lead for developing new antimicrobial therapies .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for therapeutic application:

| Property | Value |

|---|---|

| Oral Bioavailability | Estimated at ~52% |

| Plasma Half-Life | Approximately 1.5 hours |

These properties suggest favorable absorption and distribution characteristics for potential oral administration.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol?

Answer: The compound features a piperidin-4-ol core substituted with a 5-methylpyrimidin-2-yl group. Structural characterization typically employs:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the hydroxyl group (~4.0–5.0 ppm) and pyrimidine aromatic protons (~8.0–9.0 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and hydrogen-bonding interactions. For example, similar piperidin-4-ol derivatives show intramolecular H-bonding between the hydroxyl and pyrimidine nitrogen .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for CHNO: 217.12).

Q. What synthetic routes are available for this compound, and how are reaction conditions optimized?

Answer: Synthesis typically involves:

- Nucleophilic Substitution : Reacting 2-chloro-5-methylpyrimidine with piperidin-4-ol under basic conditions (e.g., KCO in DMF at 80°C). Yield optimization includes solvent selection (polar aprotic solvents preferred) and stoichiometric control .

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization (ethanol/water) achieves >95% purity.

- Byproduct Mitigation : Monitoring reaction progress via TLC minimizes side products like N-alkylated isomers .

Advanced Research Questions

Q. How does this compound interact with 5-HT1F_{1F}1F receptors, and what methodologies confirm its antagonist activity?

Answer: The compound acts as a selective 5-HT antagonist, validated through:

- Radioligand Binding Assays : Competes with H-LSD for 5-HT binding (K = 11 nM), showing >30-fold selectivity over 5-HT and 5-HT .

- cAMP Inhibition Studies : In HEK293T cells expressing 5-HT, it blocks serotonin-induced cAMP reduction (IC = 47 nM) without G-agonist activity .

- In Vivo Models : In diabetic NSG mice with transplanted human islets, twice-daily IP administration (20 mg/kg) improves glucose tolerance via β-cell survival (p=0.0298, AUC analysis) .

Q. What strategies resolve contradictions in binding affinity data across receptor subtypes for this compound?

Answer: Contradictions arise from assay variability (e.g., membrane vs. whole-cell systems). Mitigation strategies include:

- Competitive Binding Assays : Using fixed 10 nM serotonin to standardize 5-HT antagonism (K = 47 nM vs. 343 nM for 5-HT) .

- Functional Selectivity Tests : Assessing cAMP modulation in 5-HT-transfected vs. wild-type cells to exclude off-target effects .

- Structural Modeling : Docking studies (e.g., using CRBP1 crystal structures) identify steric clashes preventing 5-HT binding .

Q. How is this compound applied in studying β-cell survival, and what experimental designs are critical?

Answer:

- Islet Pretreatment : Human islets incubated with 200 nM compound for 24 hours before transplantation into diabetic mice .

- Marginal Mass Transplant Model : Subcapsular kidney placement of 1,000 islet equivalents (IEQ) under immunosuppression.

- Endpoint Analyses :

- Controls : Vehicle-treated islets and 5-HT-specific antagonists rule out nonspecific effects .

Q. What computational methods predict the electronic properties of this compound?

Answer:

- DFT Calculations : B3LYP/6-31G(d) optimizations reveal HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps highlighting nucleophilic hydroxyl and pyrimidine regions .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water/ethanol) to assess stability and solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.